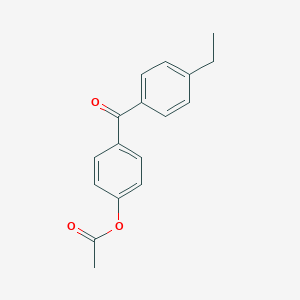
12-cis,15-cis-heneicosadienoic acid
Overview
Description
12-cis,15-cis-heneicosadienoic acid is a long-chain polyunsaturated fatty acid with the molecular formula C21H38O2 . It is characterized by the presence of two double bonds located at the 12th and 15th positions in the carbon chain, both in the Z-configuration . This compound is a member of the fatty acyls class and is known for its role as a metabolite in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-cis,15-cis-heneicosadienoic acid typically involves the use of organic synthesis techniques to introduce the double bonds at the specified positions. One common method is the Wittig reaction, which allows for the formation of carbon-carbon double bonds . The reaction conditions often include the use of phosphonium ylides and aldehydes or ketones as starting materials, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve the extraction and purification from natural sources, such as plant oils or animal fats, where it is present in trace amounts . Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
12-cis,15-cis-heneicosadienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: Functional groups can be introduced at specific positions along the carbon chain.
Common Reagents and Conditions
Oxidation: Common reagents include peracids and hydrogen peroxide under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reagents like bromine or chlorine, followed by nucleophilic substitution.
Major Products
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated derivatives, substituted fatty acids.
Scientific Research Applications
12-cis,15-cis-heneicosadienoic acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polyunsaturated fatty acids in various chemical reactions.
Biology: Investigated for its role in cellular metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating inflammatory and metabolic disorders.
Industry: Utilized in the production of specialized lipids and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of 12-cis,15-cis-heneicosadienoic acid involves its incorporation into cellular membranes, where it can influence membrane fluidity and function . It also acts as a precursor for bioactive lipid mediators that participate in signaling pathways related to inflammation and metabolism . The molecular targets include enzymes involved in lipid metabolism and receptors that mediate cellular responses .
Comparison with Similar Compounds
Similar Compounds
12-cis,15-cis-heneicosadienoic acid: Unique due to its specific double bond positions and Z-configuration.
Other long-chain polyunsaturated fatty acids: Such as arachidonic acid and linoleic acid, which have different double bond positions and configurations.
Uniqueness
This compound is unique in its specific double bond configuration, which imparts distinct chemical and biological properties compared to other similar fatty acids . This uniqueness makes it valuable for studying specific biochemical pathways and developing targeted therapeutic applications .
Properties
IUPAC Name |
(12Z,15Z)-henicosa-12,15-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h6-7,9-10H,2-5,8,11-20H2,1H3,(H,22,23)/b7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOLQRQTGDCGPQ-HZJYTTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole](/img/structure/B70324.png)
![1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B70325.png)
![1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one](/img/structure/B70326.png)


